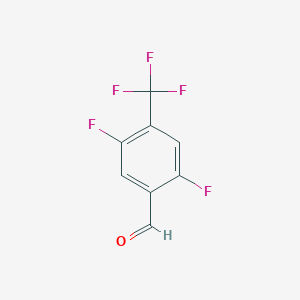

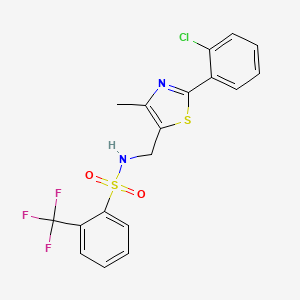

1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from a simple pyrazole derivative. The 2-chloroethyl and methyl groups could be introduced through substitution reactions. The carboxylic acid group could be introduced through a variety of methods, such as oxidation of a corresponding alcohol or aldehyde .

Molecular Structure Analysis

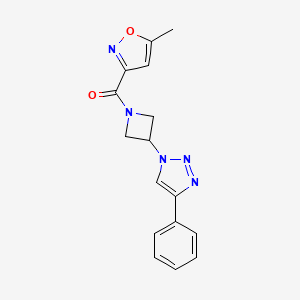

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The 2-chloroethyl, methyl, and carboxylic acid groups would be attached to this ring .

Chemical Reactions Analysis

As an organic compound, “1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid” would be expected to undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, forming a carboxylate ion. The chloroethyl group could undergo nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The chloroethyl group could potentially make the compound reactive .

科学的研究の応用

Synthesis and Characterization

Research on pyrazole derivatives, including those structurally similar to 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, focuses on their synthesis and structural characterization. For instance, studies involve the conversion of pyrazole-3-carboxylic acid into various derivatives through reactions with different binucleophiles, leading to the formation of carboxamides and carboxylates with significant yields. These reactions are complemented by spectroscopic and elemental analysis for structural determination (Yıldırım, Kandemirli, & Akçamur, 2005).

Coordination Complexes and Crystal Structures

Another domain of application involves synthesizing coordination complexes and studying their crystal structures. Pyrazole-dicarboxylate acid derivatives have been utilized to create mononuclear CuII/CoII coordination complexes. These studies not only reveal the potential of pyrazole derivatives in forming structurally complex and potentially functional materials but also contribute to the understanding of their crystallization properties (Radi et al., 2015).

Electrochemiluminescence and Metal Organic Frameworks

Research has also explored the use of pyrazolecarboxylic acids in creating highly efficient electrochemiluminescence (ECL) based on metal-organic frameworks (MOFs). The synthesis of transition metal complexes with pyrazolecarboxylic acids has demonstrated intense ECL in specific solutions, indicating the potential for applications in sensing and lighting technologies (Feng et al., 2016).

Luminescence Properties

The luminescence properties of transition metal complexes involving pyrazole derivatives are of significant interest. Research on complexes formed with novel ligands like 1-carboxymethyl-5-methyl-1H-pyrazole-4-carboxylic acid and its isomers has highlighted their potential in emitting dual-emissive luminescence, which could be leveraged in optical materials and devices (Su et al., 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-chloroethyl)-5-methylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-5-6(7(11)12)4-9-10(5)3-2-8/h4H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUZPJNBZKPHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

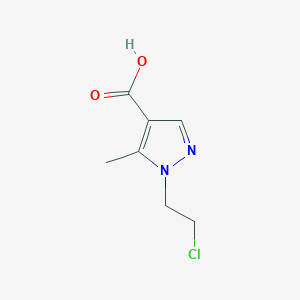

![Tert-butyl 3-[(1-cyanocyclobutyl)(methyl)carbamoyl]propanoate](/img/structure/B2896480.png)

![1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2896487.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)